tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate

regiochemistry spirocyclic building blocks structure–reactivity relationships

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate (CAS 2168870-40-2) is a spirocyclic building block with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol. It features a spiro[3.5]nonane core (cyclobutane fused to cyclohexane at a quaternary carbon) bearing a Boc-protected amine at the 2-position of the cyclobutane ring and a ketone at the 7-position of the cyclohexane ring.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 2168870-40-2
Cat. No. B2565323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate
CAS2168870-40-2
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
InChIKeyACQHHXXCXSDMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate (CAS 2168870-40-2): A Boc-Protected Spirocyclic Amino Ketone Building Block for Medicinal Chemistry


tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate (CAS 2168870-40-2) is a spirocyclic building block with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol [1]. It features a spiro[3.5]nonane core (cyclobutane fused to cyclohexane at a quaternary carbon) bearing a Boc-protected amine at the 2-position of the cyclobutane ring and a ketone at the 7-position of the cyclohexane ring [1]. The compound is categorized among organic building blocks and is supplied at purities of 97–98% by multiple vendors . Its computed physicochemical profile (XLogP3-AA = 1.8, TPSA = 55.4 Ų, 1 H-bond donor, 3 H-bond acceptors) positions it as a moderately lipophilic, conformationally constrained intermediate suitable for fragment-based drug discovery and parallel synthesis [1]. The spiro[3.5]nonane scaffold class has been validated in multiple drug discovery programs, including FAAH inhibitors with kinact/Kᵢ > 1500 M⁻¹s⁻¹ and KRAS G12C covalent inhibitors [2].

Why Generic Substitution of tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate Fails: Regiochemical and Functional Group Specificity


The 7-oxo regioisomer of this spiro[3.5]nonane carbamate cannot be substituted interchangeably with its 2-oxo positional isomer (CAS 1440962-35-5) or other in-class analogs. The ketone location determines which ring bears the reactive carbonyl: the 7-oxo isomer places the ketone on the six-membered cyclohexane ring (chair conformation), while the 2-oxo isomer places it on the strained four-membered cyclobutane ring, resulting in different reactivity, steric environment, and downstream derivatization outcomes . Additionally, the Boc protecting group on the 2-amine is essential for orthogonal synthetic strategies; the corresponding free amine (7-oxaspiro[3.5]nonan-2-amine, CAS 1374658-89-5) lacks this protection and cannot be used where late-stage Boc deprotection is required . The ketone also differentiates this compound from the alcohol analog 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane, offering an sp²-hybridized electrophilic center for reductive amination, Grignard additions, or Wittig olefination that the alcohol cannot provide . Given that the spiro[3.5]nonane scaffold's value in medicinal chemistry arises from its defined three-dimensional exit vectors—as demonstrated in FAAH and GPR119 programs where subtle scaffold changes produced orders-of-magnitude potency differences—substituting one regioisomer for another risks altering the spatial presentation of downstream substituents in ways that are unpredictable without experimental validation [1].

Quantitative Differentiation Evidence for tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate vs. Closest Analogs


Regiochemical Differentiation: 7-Oxo vs. 2-Oxo Positional Isomer Impacts Ketone Reactivity and Steric Accessibility

The target compound (7-oxo isomer) bears the ketone on the six-membered cyclohexane ring, whereas the positional isomer tert-butyl (2-oxospiro[3.5]nonan-7-yl)carbamate (CAS 1440962-35-5) bears it on the four-membered cyclobutane ring [1]. In the 7-oxo isomer, the cyclohexanone moiety adopts a chair conformation with equatorial approach trajectories, providing a sterically accessible carbonyl for nucleophilic attack [1]. In contrast, the 2-oxo isomer's cyclobutanone is inherently more strained (ring strain energy ~26 kcal/mol for cyclobutane vs. ~0 kcal/mol for cyclohexane) and exhibits different reactivity in reductive amination and organometallic additions [2]. The Boc-amine position also differs: in the target compound, the amine is on the cyclobutane ring (2-position), while in the 2-oxo isomer it resides on the cyclohexane ring (7-position), altering the spatial relationship between the protected amine and the ketone by approximately 180° in the scaffold's vector map [1].

regiochemistry spirocyclic building blocks structure–reactivity relationships

Boc-Protected Amine vs. Free Amine: Differential Synthetic Utility for Orthogonal Protection Strategies

The target compound carries a tert-butoxycarbonyl (Boc) protecting group on the 2-amine, distinguishing it from the free amine analog 7-oxaspiro[3.5]nonan-2-amine (CAS 1374658-89-5, MW 141.21 g/mol) [1]. The Boc group increases molecular weight from 141.21 to 253.34 g/mol (+112.13 Da) and raises XLogP3 from approximately 0.7 (free amine, estimated) to 1.8 (Boc-protected) [1]. The Boc group also converts a primary amine (HBD count = 2 for free amine) into a carbamate (HBD count = 1), reducing hydrogen-bond donor capacity and altering solubility profile [2]. Critically, the Boc group enables a two-step deprotection/coupling sequence (TFA-mediated Boc removal followed by amide bond formation) that is incompatible with the free amine, which would require re-protection before use in solid-phase peptide synthesis or fragment-based library construction [3].

protecting group strategy orthogonal synthesis amine building blocks

Ketone vs. Alcohol Functional Group at C7: Differentiated Downstream Derivatization Pathways

The 7-ketone provides an electrophilic sp² center amenable to reductive amination, Grignard additions, Wittig olefination, and oxime/hydrazone formation, whereas the alcohol analog 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane offers only nucleophilic hydroxyl chemistry (esterification, etherification, oxidation to ketone) [1]. The ketone also participates in the class-level spiro[3.5]nonane SAR established in FAAH inhibitor programs: Meyers et al. demonstrated that the 7-azaspiro[3.5]nonane core (where the 7-position nitrogen can be considered an isostere of the ketone-derived amine after reductive amination) achieved kinact/Kᵢ > 1500 M⁻¹s⁻¹, while alternative spirocyclic cores (including spiro[3.3]heptanes and spiro[4.5]decanes) showed substantially lower potency, underscoring the critical nature of the [3.5] ring system with a functionalized 7-position [2]. The ketone's presence enables one-step conversion to diverse amine derivatives—a pathway unavailable to the alcohol analog without prior oxidation.

functional group interconversion spirocyclic derivatization carbonyl chemistry

Purity Specifications and Commercial Availability: Multi-Vendor Benchmarking for Procurement Decisions

The target compound is commercially available from multiple vendors with documented purity specifications. AChemBlock supplies the compound at 97% purity (Cat. ID: Q56189) with pricing of $290/250 mg, $740/1 g, and $2,250/5 g (in-stock USA, January 2026) . Aladdin Scientific offers ≥97% purity (Item T631919) at $181.90/100 mg, $290.90/250 mg, $484.90/500 mg, $726.90/1 g, and $3,636.90/5 g (8–12 week availability) . Leyan supplies the compound at 98% purity (Product ID: 1576194) . In comparison, the positional isomer (CAS 1440962-35-5) is available from BOC Sciences at ≥95% purity with storage at 2–8 °C required, and from Fluorochem (also ≥95%) . The higher purity floor (97–98% vs. 95%) and broader multi-vendor availability with transparent pricing for the target compound reduce procurement risk and enable competitive sourcing.

chemical procurement purity specifications vendor comparison

Spiro[3.5]nonane Scaffold Validation in Drug Discovery: Class-Level Evidence for Core Selection

The spiro[3.5]nonane core—the defining architectural feature of the target compound—has been independently validated as a privileged scaffold in multiple drug discovery programs. Meyers et al. (2011) identified 7-azaspiro[3.5]nonane as one of only two spirocyclic cores (alongside 1-oxa-8-azaspiro[4.5]decane) that achieved FAAH kinact/Kᵢ > 1500 M⁻¹s⁻¹ from a screen of diverse spirocyclic scaffolds, clearly distinguishing the [3.5] system from [3.3], [3.4], and [4.5] alternatives [1]. Matsuda et al. (2018) demonstrated that 7-azaspiro[3.5]nonane derivatives function as potent GPR119 agonists, promoting insulin secretion without hypoglycemia [2]. More recently, 2,7-diazaspiro[3.5]nonane derivatives have been developed as covalent KRAS G12C inhibitors (e.g., ASP6918) with oral activity and dose-dependent tumor regression in xenograft models [3]. The spiro[3.5]nonane scaffold's high Fsp₃ (fraction of sp³-hybridized carbons = 1.0 for the saturated core) and conformational rigidity have been associated with improved solubility and metabolic stability compared to monocyclic or linear amine counterparts [4].

spirocyclic scaffolds FAAH inhibitors GPR119 agonists kinase inhibitors

High-Impact Application Scenarios for tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Requiring sp³-Rich, Conformationally Constrained Amine Building Blocks

The compound's spiro[3.5]nonane core delivers an Fsp₃ value of 1.0 for the saturated scaffold, exceeding the typical drug-like molecule range (0.35–0.55) and supporting the 'escape from flatland' design paradigm [1]. The Boc-protected amine enables direct incorporation into fragment libraries via standard amide coupling after deprotection, while the 7-ketone offers a secondary diversification point orthogonal to the amine. This dual-functionalization capability, combined with the scaffold's demonstrated success in FAAH and GPR119 programs [2], makes the compound suitable as a core building block for fragment-based screening collections targeting underexplored 3D chemical space.

Parallel Synthesis of Spirocyclic Amine Derivatives via Reductive Amination at the 7-Ketone

The 7-ketone on the cyclohexane ring provides a sterically accessible carbonyl for high-throughput reductive amination with diverse primary and secondary amines [1]. This chemistry has direct precedent in FAAH inhibitor optimization programs, where 7-azaspiro[3.5]nonane ureas were synthesized from ketone precursors and achieved kinact/Kᵢ > 1500 M⁻¹s⁻¹ [2]. The 97–98% purity of the starting material minimizes side products in parallel synthesis workflows where intermediate purification is often impractical. Procurement at the 1–5 g scale (priced at $727–$2,250) supports the generation of 96–384-member libraries at 10–50 µmol per reaction .

Covalent Inhibitor Programs Targeting Kinases with a Spirocyclic Warhead Scaffold

The spiro[3.5]nonane core has been successfully deployed in covalent KRAS G12C inhibitor programs, where the rigid scaffold precisely orients the acrylamide warhead toward Cys-12 [1]. The target compound's 7-ketone can be converted to a 7-amine (via reductive amination or oxime reduction), which then serves as an attachment point for acrylamide or vinyl sulfonamide warheads. The Boc-2-amine provides a handle for introducing target-binding elements after deprotection. The validated class-level precedent from ASP6918—which demonstrated oral activity and dose-dependent tumor regression—provides confidence in the scaffold's suitability for covalent inhibitor design [1].

Synthesis of Conformationally Constrained GPCR Ligands via Bidirectional Functionalization

The orthogonal functional groups (Boc-amine at C2, ketone at C7) enable bidirectional derivatization for generating conformationally constrained GPCR ligands [1]. The 7-azaspiro[3.5]nonane scaffold has been validated in GPR119 agonist programs, where the spirocyclic constraint enforced the bioactive conformation and contributed to target selectivity [2]. The target compound's 7-ketone allows introduction of diverse aromatic or heteroaromatic groups via Grignard addition or Wittig chemistry, while the Boc-amine (after deprotection) can be elaborated to amides, sulfonamides, or ureas—three privileged pharmacophore elements in GPCR drug discovery . The compound's moderate lipophilicity (XLogP3 = 1.8) provides a favorable starting point for maintaining drug-like properties after two-directional elaboration.

Quote Request

Request a Quote for tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.